2-[2-(Trifluoromethyl)phenyl]azepane
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Overview
Description
2-[2-(Trifluoromethyl)phenyl]azepane is an organic compound with the molecular formula C13H16F3N. It is a member of the azepane family, characterized by a seven-membered ring containing one nitrogen atom. The trifluoromethyl group attached to the phenyl ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Trifluoromethyl)phenyl]azepane typically involves the following steps:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trifluoromethyl)phenyl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
2-[2-(Trifluoromethyl)phenyl]azepane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethyl)phenyl]azepane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylazepane: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-[2-(Chloromethyl)phenyl]azepane: Contains a chloromethyl group instead of a trifluoromethyl group, leading to different reactivity and applications.
Uniqueness
2-[2-(Trifluoromethyl)phenyl]azepane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in applications requiring these characteristics.
Properties
Molecular Formula |
C13H16F3N |
---|---|
Molecular Weight |
243.27 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]azepane |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)11-7-4-3-6-10(11)12-8-2-1-5-9-17-12/h3-4,6-7,12,17H,1-2,5,8-9H2 |
InChI Key |
ZVGXJOUPJJKPAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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